

# Spectroscopic Characterization of (E)-1-Methyl-4-(2-nitrovinyl)benzene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Methyl-4-(2-nitrovinyl)benzene

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This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **(E)-1-Methyl-4-(2-nitrovinyl)benzene**, a compound of interest in organic synthesis and drug development. The following sections detail the experimental protocols for acquiring NMR spectra and present a comprehensive summary of the reported <sup>1</sup>H and <sup>13</sup>C NMR data.

## Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of **(E)-1-Methyl-4-(2-nitrovinyl)benzene** is heavily reliant on NMR spectroscopy. The data presented below has been compiled from various studies, providing a clear picture of the chemical environment of each proton and carbon atom in the molecule.

## <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum of **(E)-1-Methyl-4-(2-nitrovinyl)benzene** is characterized by distinct signals corresponding to the aromatic, vinylic, and methyl protons. The data obtained in two common deuterated solvents, chloroform ( $CDCl_3$ ) and dimethyl sulfoxide ( $DMSO-d_6$ ), are summarized below.

Table 1: <sup>1</sup>H NMR Data for **(E)-1-Methyl-4-(2-nitrovinyl)benzene**

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration	Assignment	Solvent
7.99	d	13.6	1H	Vinylic H	CDCl <sub>3</sub>
7.57	d	13.6	1H	Vinylic H	CDCl <sub>3</sub>
7.45	d	8.1	2H	Aromatic H	CDCl <sub>3</sub>
7.27	d	8.1	2H	Aromatic H	CDCl <sub>3</sub>
2.41	s	-	3H	Methyl H	CDCl <sub>3</sub>
8.17	d	13.6	1H	Vinylic H	DMSO-d <sub>6</sub>
8.08	d	13.6	1H	Vinylic H	DMSO-d <sub>6</sub>
7.74	d	8.0	2H	Aromatic H	DMSO-d <sub>6</sub>
7.29	d	8.0	2H	Aromatic H	DMSO-d <sub>6</sub>
2.36	s	-	3H	Methyl H	DMSO-d <sub>6</sub>

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)

## <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The following table summarizes the chemical shifts for each carbon atom in **(E)-1-Methyl-4-(2-nitrovinyl)benzene**, as reported in DMSO-d<sub>6</sub>.[\[2\]](#)

Table 2: <sup>13</sup>C NMR Data for **(E)-1-Methyl-4-(2-nitrovinyl)benzene** in DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ ) (ppm)	Assignment
139.8	Vinylic =CH
137.7	Vinylic =CH
130.32	2 x Aromatic CH
130.28	2 x Aromatic CH
128.0	Aromatic Cipso
21.6	Methyl $\text{CH}_3$

## Experimental Protocols

The following is a generalized experimental protocol for the acquisition of NMR spectra, based on standard laboratory practices.[\[3\]](#)

## Sample Preparation

- Dissolution: Weigh approximately 5-10 mg of the solid **(E)-1-Methyl-4-(2-nitroviny)benzene**.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts ( $\delta$  0.00 ppm).

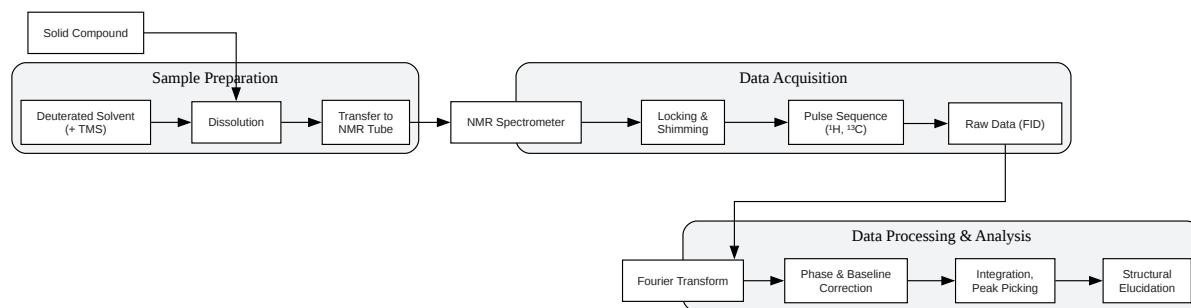
## NMR Data Acquisition

- Instrumentation: NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[\[1\]](#)[\[3\]](#)
- Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through shimming.

- $^1\text{H}$  NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts, and a relaxation delay to allow for full magnetization recovery between pulses.
- $^{13}\text{C}$  NMR Acquisition: The carbon spectrum is typically acquired with complete proton decoupling to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans is generally required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. This is followed by phase correction, baseline correction, and integration of the signals. The chemical shifts are referenced to the internal standard (TMS).

## Workflow for Spectroscopic Characterization

The logical flow from sample preparation to final data analysis in NMR spectroscopy is a critical aspect of structural elucidation. The following diagram illustrates this general workflow.



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Caption: General workflow for NMR spectroscopic characterization.

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## References

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- 2. rsc.org [rsc.org]
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